molecular formula C15H17BrN2O2 B6190569 tert-butyl N-[(7-bromoisoquinolin-3-yl)methyl]carbamate CAS No. 2648941-89-1

tert-butyl N-[(7-bromoisoquinolin-3-yl)methyl]carbamate

Katalognummer: B6190569
CAS-Nummer: 2648941-89-1
Molekulargewicht: 337.2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-butyl N-[(7-bromoisoquinolin-3-yl)methyl]carbamate: is a chemical compound with the molecular formula C15H19BrN2O2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

The synthesis of tert-butyl N-[(7-bromoisoquinolin-3-yl)methyl]carbamate typically involves organic synthesis techniques. The preparation method may include the following steps:

    Starting Materials: The synthesis begins with isoquinoline and tert-butyl carbamate as the primary starting materials.

    Bromination: The isoquinoline undergoes bromination to introduce a bromine atom at the 7th position, forming 7-bromoisoquinoline.

    Carbamoylation: The 7-bromoisoquinoline is then reacted with tert-butyl carbamate in the presence of a suitable catalyst to form this compound.

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

tert-butyl N-[(7-bromoisoquinolin-3-yl)methyl]carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups. For example, the carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Wissenschaftliche Forschungsanwendungen

tert-butyl N-[(7-bromoisoquinolin-3-yl)methyl]carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where isoquinoline derivatives have shown promise.

    Industry: It is used in the development of new materials and chemicals with specific properties, such as polymers and agrochemicals.

Wirkmechanismus

The mechanism of action of tert-butyl N-[(7-bromoisoquinolin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The bromine atom and carbamate group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

tert-butyl N-[(7-bromoisoquinolin-3-yl)methyl]carbamate can be compared with other similar compounds, such as:

    tert-butyl (7-bromoquinolin-3-yl)carbamate: This compound has a similar structure but with a quinoline ring instead of an isoquinoline ring. The difference in ring structure can lead to variations in chemical reactivity and biological activity.

    tert-butyl N-[(7-chloroisoquinolin-3-yl)methyl]carbamate: This compound has a chlorine atom instead of a bromine atom. The halogen substitution can affect the compound’s reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the bromine atom and the carbamate group, which confer distinct chemical and biological properties.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(7-bromoisoquinolin-3-yl)methyl]carbamate involves the reaction of tert-butyl carbamate with 7-bromoisoquinoline-3-carbaldehyde in the presence of a reducing agent and a catalyst.", "Starting Materials": [ "tert-butyl carbamate", "7-bromoisoquinoline-3-carbaldehyde", "reducing agent", "catalyst" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate in a suitable solvent.", "Step 2: Add 7-bromoisoquinoline-3-carbaldehyde to the solution and mix well.", "Step 3: Add the reducing agent and catalyst to the solution and stir the mixture at a suitable temperature for a suitable time.", "Step 4: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] }

CAS-Nummer

2648941-89-1

Molekularformel

C15H17BrN2O2

Molekulargewicht

337.2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.